molecular formula C18H13F2N3O4S B2409750 N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide CAS No. 1105221-26-8

N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

Cat. No. B2409750
CAS RN: 1105221-26-8
M. Wt: 405.38
InChI Key: ISFGBBXCXBSFNA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer research.

Scientific Research Applications

Theoretical Investigations and Computational Calculations

Research has explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for potential antimalarial and COVID-19 treatments through computational calculations and molecular docking studies. Such investigations have provided insights into the antimalarial activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds. For example, sulphonamide derivatives have been examined for their in vitro antimalarial activity, characterized by IC50 values of less than 30µM, showcasing no cytotoxicity at effective concentrations. Theoretical calculations have aided in understanding the electron transfer tendencies and binding energies against vital biological targets like Plasmepsin-1 and SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of novel sulfonamide derivatives. These derivatives have displayed significant antimicrobial properties against a range of microbial strains. The process involves reacting 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles, leading to compounds with good antimicrobial efficacy. Computational calculations further support the experimental findings, suggesting a strong correlation between the chemical structure and antimicrobial activity (Fahim & Ismael, 2019).

Antioxidant Properties

Amidomethane sulfonyl-linked bis heterocycles have been prepared and tested for their antioxidant activity. Among them, certain derivatives exhibited superior antioxidant activity compared to standard references like Ascorbic acid. This indicates the potential of N-(phenylsulfonyl)acetamide derivatives in developing antioxidant agents (Talapuru et al., 2014).

Synthesis for Potential Therapeutic Applications

Research has focused on the synthesis and pharmacological evaluation of acetamide derivatives, exploring their potential as anticancer and antimicrobial agents. Such studies involve the design and synthesis of new compounds, followed by in vitro screening to assess their biological activities. Notably, some derivatives have shown promising results in inhibiting cancer cell growth and displaying antimicrobial properties, highlighting the versatility of N-(phenylsulfonyl)acetamide derivatives in medicinal chemistry applications (Ahmed et al., 2018).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O4S/c19-12-6-7-14(20)15(10-12)21-16(24)11-23-18(25)9-8-17(22-23)28(26,27)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGBBXCXBSFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

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